(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid
Overview
Description
(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid is a synthetic compound known for its unique spirocyclic structure. This compound is of interest in various fields of research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dioxo-1,3-diaza-spiro[44]non-3-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spirocyclic structure and subsequent functionalization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: (2,4-Dioxo-1,3-diaza-spiro[4
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding, contributing to the understanding of biological processes at the molecular level.
Medicine: Research into the biological activities of this compound includes its potential use as a therapeutic agent. Its interactions with biological targets may lead to the development of new drugs for various diseases.
Industry: In industrial applications, (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor signaling, and other cellular functions.
Comparison with Similar Compounds
- (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid
- (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid
Comparison: Compared to its analogs, (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid has a distinct acetic acid moiety, which may influence its solubility, reactivity, and biological activity. The presence of different functional groups in similar compounds can lead to variations in their chemical and biological properties, making each compound unique in its applications and effects.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)5-11-7(14)9(10-8(11)15)3-1-2-4-9/h1-5H2,(H,10,15)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJKWNMXALXUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407357 | |
Record name | (2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714-72-7 | |
Record name | 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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